molecular formula C12H9NO2S B12065985 4-(5-Formylthiophen-3-yl)benzamide

4-(5-Formylthiophen-3-yl)benzamide

Cat. No.: B12065985
M. Wt: 231.27 g/mol
InChI Key: BOVLLAGRUWBRNJ-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-3-yl)benzamide is an organic compound that features a benzamide group attached to a thiophene ring with a formyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(5-Carboxythiophen-3-yl)benzamide.

    Reduction: 4-(5-Hydroxymethylthiophen-3-yl)benzamide.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Formylthiophen-3-yl)benzamide is unique due to its combination of a benzamide group with a formyl-substituted thiophene ring. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

4-(5-formylthiophen-3-yl)benzamide

InChI

InChI=1S/C12H9NO2S/c13-12(15)9-3-1-8(2-4-9)10-5-11(6-14)16-7-10/h1-7H,(H2,13,15)

InChI Key

BOVLLAGRUWBRNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)C=O)C(=O)N

Origin of Product

United States

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